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Compound of Interest

4-(3,5-
Compound Name: _
Difluorophenyl)benzaldehyde

Cat. No.: B1600043

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3,5-Difluorophenyl)benzaldehyde is a bi-aryl organic compound that serves as a critical
building block in advanced chemical synthesis. Its structure, featuring a reactive aldehyde
"handle" and a metabolically robust 3,5-difluorophenyl moiety, positions it as a valuable scaffold
in medicinal chemistry and materials science. The specific placement of fluorine atoms at the
meta positions confers unique electronic properties and enhances biological activity compared
to non-fluorinated analogues.[1] This guide provides a comprehensive overview of its chemical
properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis
of its spectroscopic signature, key reactive pathways, and its applications in modern research,
particularly in the development of novel therapeutics.

The Strategic Importance of the 3,5-Difluorobiphenyl
Scaffold

In drug discovery, the strategic introduction of fluorine atoms into a lead compound is a well-
established strategy to modulate its physicochemical and pharmacokinetic properties. The 3,5-
difluorophenyl group is particularly noteworthy. The meta-substitution pattern is often used to
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block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby
increasing the compound's in-vivo half-life. Furthermore, the strong electron-withdrawing nature
of the fluorine atoms alters the electronics of the aromatic ring, which can significantly enhance
binding affinity to biological targets.[1] 4-(3,5-Difluorophenyl)benzaldehyde harnesses this
"privileged" scaffold, connecting it to a versatile benzaldehyde unit that can be readily
elaborated into a vast array of functional groups and complex molecular architectures, making
it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in 4-(3,5-Difluorophenyl)benzaldehyde gives
rise to a distinct set of physical and spectral characteristics essential for its identification and
application.

Physicochemical Properties

The compound's properties reflect a balance between the aromatic hydrocarbon backbone and
the polar functional groups, resulting in moderate lipophilicity, which is often desirable in drug
candidates.[1]

Property Value Source

CAS Number 221018-03-7 [1]

Molecular Formula Ci3HsF20 [1]

Molecular Weight 218.2 g/mol [1]

LogP 3.44 [1]

Polar Surface Area 17.07 A2 [1]

Appearance EXPECteq to be awhite to off- General knowledge

white solid

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3,5-
Difluorophenyl)benzaldehyde.
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« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption
band for the carbonyl (C=0) stretch of the aldehyde group, typically appearing between
1700-1720 cm~1,[1] Additional characteristic peaks include C-H stretching vibrations from the
aldehyde group around 2720-2820 cm~1, aromatic C-H stretches above 3000 cm~1, and
multiple bands in the 1400-1600 cm~! region corresponding to the aromatic C=C ring
vibrations.[3] The C-F bond vibrations also contribute to the fingerprint region, typically below
1300 cm™1.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR provides
unambiguous structural confirmation.[1]

o H NMR: The proton spectrum will show a distinct singlet for the aldehyde proton (CHO) at
a downfield chemical shift, typically between & 9.8-10.1 ppm. The aromatic region (& 7.0-
8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the
protons on both phenyl rings. The protons on the benzaldehyde ring will appear as two
doublets, while the protons on the difluorophenyl ring will show characteristic splitting due
to coupling with the adjacent fluorine atoms.

o 183C NMR: The aldehyde carbon will appear as a singlet around & 190-193 ppm. The
spectrum will also show multiple signals in the aromatic region (6 110-165 ppm). The
carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants
(XJCF), appearing as doublets, which is a key diagnostic feature.

o 1%F NMR: The fluorine spectrum will show a single resonance, as the two fluorine atoms
are chemically equivalent. This signal will appear as a triplet due to coupling with the two
adjacent ortho-protons on the same ring.

Synthesis and Purification: The Suzuki-Miyaura
Pathway

The most versatile and widely employed method for constructing the C-C bi-aryl bond in 4-(3,5-
Difluorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling
reaction.[1][4] This reaction is favored for its mild conditions, tolerance of various functional
groups (including aldehydes), and the general non-toxicity of its boron-based reagents.[4][5]
There are two primary, equally viable synthetic routes.
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Diagram 1: Two primary synthetic routes for 4-(3,5-Difluorophenyl)benzaldehyde via Suzuki-
Miyaura coupling.

Exemplary Experimental Protocol (Route B)
This protocol describes a representative synthesis. The choice of catalyst, base, and solvent is
critical for achieving high yield and purity. The palladium catalyst facilitates the catalytic cycle,

while the base is required for the transmetalation step.[4]

e Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-bromobenzaldehyde (1.05

ed.), and potassium carbonate (K2COs, 2.5 eq.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon)
three times to remove oxygen, which can deactivate the palladium catalyst.
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e Solvent Addition: Add a degassed solvent mixture, such as 9:1 Dioxane/Water or
DMF/Water, via cannula or syringe.[6] The solvent choice is crucial for dissolving both the
organic and inorganic reagents.

o Catalyst Addition: Add the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03-0.05 eq.), to the flask under a
positive pressure of inert gas.

o Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed
(typically 4-12 hours).

o Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer, and extract the aqueous layer twice more with ethyl
acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product is then purified
by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to
yield the pure 4-(3,5-Difluorophenyl)benzaldehyde.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical transformation: the highly reactive
aldehyde group and the two aromatic rings. This dual reactivity makes it an exceptionally
versatile synthetic intermediate.
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Diagram 2: Key reactive pathways for the derivatization of 4-(3,5-
Difluorophenyl)benzaldehyde.

The aldehyde functionality can be readily converted into other groups:

» Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a key
functional group in many drug molecules.[1]

e Reductive Amination: Condensation with a primary or secondary amine followed by reduction

yields a secondary or tertiary amine, respectively. This is one of the most common methods
for introducing nitrogen-containing pharmacophores.

» Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or
organolithium) produces secondary alcohols.[1]

o Condensation Reactions: It readily undergoes condensation with active methylene
compounds or amines to form chalcones, imines, or related structures.[1]

Applications in Research and Development

The unique structural attributes of 4-(3,5-Difluorophenyl)benzaldehyde make it a valuable
tool in several R&D sectors.

Medicinal Chemistry
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This compound is primarily explored as a lead structure or intermediate in drug discovery.[1]
Studies have suggested that derivatives possess potential antibacterial and anticancer
properties.[1] For instance, its ability to inhibit enzymes like thioredoxin reductase may be a
mechanism for its biological effects.[1] The aldehyde serves as a convenient attachment point
for building out molecular complexity, while the difluorophenyl ring acts as a stable, lipophilic,
and electronically tuned binding element.
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Diagram 3: A conceptual workflow illustrating the use of the scaffold in a drug discovery
program.

Materials Science
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The rigid, conjugated bi-aryl core of 4-(3,5-Difluorophenyl)benzaldehyde makes it a
candidate for the synthesis of advanced materials.[1] It could be incorporated into polymers or
liquid crystals, where the fluorine substitution and polar aldehyde group could be used to fine-
tune properties such as thermal stability, dielectric constant, and molecular ordering.[1][2]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling 4-
(3,5-Difluorophenyl)benzaldehyde. While a specific safety data sheet (SDS) for this exact
compound is not detailed, data from analogous aromatic aldehydes provides a strong basis for
safe handling procedures.[7][8][9][10]

Hazards: Expected to cause skin, eye, and respiratory irritation.[10] May be harmful if
inhaled or swallowed.[7][11] It is also classified as a combustible liquid.[7][9]

o Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical
fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile),
safety glasses or goggles, and a lab coat.[10][11]

» Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[11]
Keep away from heat, sparks, and open flames.[8][9]

» Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] For
long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as
the compound may be sensitive to air, light, and moisture.[7][11]

» Disposal: Dispose of waste material in accordance with local, regional, and national
regulations. Do not allow the product to enter drains.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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